molecular formula C21H21FN4O2 B10978260 (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B10978260
M. Wt: 380.4 g/mol
InChI Key: WWPHSJVFEFMUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a quinoline core substituted with a fluorine atom and a hydroxy group. This compound also contains a piperazine ring linked to a pyridine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Fluorination and Hydroxylation:

    Piperazine and Pyridine Coupling: The piperazine ring is introduced through nucleophilic substitution reactions, followed by coupling with the pyridine moiety using a suitable linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function, while the piperazine and pyridine moieties can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.

Uniqueness

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is unique due to its combination of a quinoline core with fluorine and hydroxy substitutions, coupled with a piperazine ring linked to a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

6-fluoro-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H21FN4O2/c22-15-4-5-19-17(13-15)20(27)18(14-24-19)21(28)26-11-9-25(10-12-26)8-6-16-3-1-2-7-23-16/h1-5,7,13-14H,6,8-12H2,(H,24,27)

InChI Key

WWPHSJVFEFMUAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.